1H-indole-6-carbaldehyde oxime
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Overview
Description
1H-Indole-6-carbaldehyde oxime is a chemical compound with the molecular formula C9H8N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-6-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-6-carbaldehyde oxime has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-indole-6-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde oxime
- 1H-Indole-2-carbaldehyde oxime
- 1H-Indole-5-carbaldehyde oxime
Comparison: 1H-Indole-6-carbaldehyde oxime is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other indole carbaldehyde oximes, it may exhibit different binding affinities and selectivities for molecular targets .
Properties
IUPAC Name |
(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVPBLUWVAYFSN-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN2)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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